Cyclo(RADfK)

Description

BenchChem offers high-quality Cyclo(RADfK) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(RADfK) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFHXHGBDFBWOX-BWUHRYBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(RADfK): A Technical Guide to a Negative Control Peptide for Integrin Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclo(RADfK), a cyclic peptide primarily utilized as a negative control in research targeting αvβ3 integrin. Its structure, lack of significant binding affinity, and application in experimental protocols are detailed herein to support rigorous scientific inquiry in cell adhesion, angiogenesis, and cancer research.

Chemical Structure and Properties

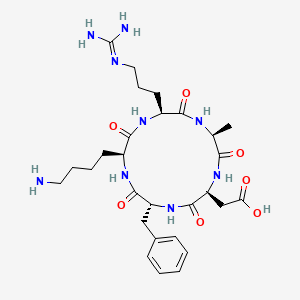

Cyclo(RADfK) is a synthetic cyclic pentapeptide. Its structure is analogous to the well-characterized αvβ3 integrin ligand, Cyclo(RGDfK), with a critical substitution of the glycine (G) residue with an alanine (A) residue. This single amino acid change dramatically reduces its affinity for integrin receptors.

The formal chemical name for Cyclo(RADfK) is 2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid.[1]

Chemical Properties Summary

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₃N₉O₇ | [1] |

| Molecular Weight | ~618.34 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | [2] |

The structure of Cyclo(RADfK) is depicted below, highlighting the substituted Alanine residue.

Quantitative Data: Binding Affinity

The primary utility of Cyclo(RADfK) stems from its significantly lower binding affinity to αvβ3 integrin compared to its RGD counterpart. This lack of affinity validates the specificity of effects observed with Cyclo(RGDfK) in experimental settings.

| Compound | Target | Assay | IC₅₀ | Kₑ | Reference |

| Cyclo(RGDfK) | αvβ3 Integrin | Cell-based competitive binding | 0.94 nM | - | [3][4] |

| Cyclo(RGDfK) | αvβ3 Integrin | Cell-based competitive binding | 1.33 nM | - | |

| Cyclo(RGDfK) | Purified αvβ3 Integrin | Fluorescence Correlation Spectroscopy | - | 41.70 nmol/L | [5] |

| c(RADfK)-paclitaxel | HUVEC proliferation (30 min exposure) | Cell viability | 60 nM | - | [6] |

| E-[c(RGDfK)₂]-paclitaxel | HUVEC proliferation (30 min exposure) | Cell viability | 25 nM | - | [6] |

| Cyclo(RADfK) construct | U87MG cells | Flow cytometry | Negligible binding | - | [2] |

Experimental Protocols

Synthesis of Cyclo(RADfK)

Cyclo(RADfK) is synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc strategy.[2]

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

Coupling reagents (e.g., HBTU)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Protocol:

-

Resin Loading: The 2-CTC resin is loaded with the first Fmoc-protected amino acid (Fmoc-Ala-OH) in DCM with DIEA.

-

Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a coupling reagent like HBTU in the presence of DIEA in DMF.

-

Cleavage from Resin: The linear peptide is cleaved from the resin while keeping the side-chain protecting groups intact.

-

Cyclization: The linear peptide is cyclized in a dilute solution of DCM using a cyclization agent.

-

Side-Chain Deprotection: The side-chain protecting groups are removed by treatment with a mixture of TFA and DCM.

-

Purification: The crude cyclic peptide is purified by semipreparative HPLC.[2] The final product is often lyophilized.

In Vitro Cell Binding Assay

This protocol describes a flow cytometry-based assay to compare the binding of a Cyclo(RGDfK)-functionalized construct to a Cyclo(RADfK)-functionalized construct on αvβ3-expressing cells.[2]

Materials:

-

U87MG cells (high αvβ3 expression)

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fc-dextran construct functionalized with Cyclo(RGDfK)

-

Fc-dextran construct functionalized with Cyclo(RADfK) (negative control)

-

Fluorescently labeled secondary antibody against the Fc region

-

Flow cytometer

Protocol:

-

Cell Preparation: U87MG cells are cultured to confluency, then harvested using trypsin-EDTA and washed with PBS.

-

Incubation: The cells are incubated with varying concentrations of the RGD-functionalized construct or the RAD-functionalized control construct.

-

Labeling: After incubation, the cells are washed and then incubated with a fluorescently labeled secondary antibody that binds to the Fc portion of the constructs.

-

Flow Cytometry: The fluorescence of the cells is analyzed using a flow cytometer to quantify the amount of bound construct.

-

Data Analysis: The mean fluorescence intensity is plotted against the concentration of the constructs to compare their binding capabilities.

Signaling Pathways

Cyclo(RGDfK) exerts its effects by binding to αvβ3 integrin and modulating downstream signaling pathways that are crucial for cell survival, proliferation, and migration. As a negative control, Cyclo(RADfK) does not significantly engage this pathway, thus providing a baseline for comparison.

The binding of an RGD-containing ligand to αvβ3 integrin can trigger a cascade of intracellular events, often involving the activation of Focal Adhesion Kinase (FAK) and subsequent activation of pathways such as the PI3K/Akt and MAPK pathways.

References

- 1. Cyclo(RADfK) | α(v)β(3) integrin ligand | CAS# 756500-23-9 | InvivoChem [invivochem.com]

- 2. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(RADfK)

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclo(RADfK), a cyclic peptide widely utilized in biomedical research. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or exploring the applications of this molecule. This document details its physicochemical characteristics, synthesis and purification protocols, and its role as a control peptide in integrin-mediated signaling pathways.

Physicochemical Properties

Cyclo(RADfK) is a synthetic cyclic pentapeptide. Its structure is analogous to the well-studied Cyclo(RGDfK), with the key difference being the substitution of Arginine (R) with Alanine (A) in the peptide sequence. This single amino acid substitution is critical to its function as a negative control in biological assays.

General Properties

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [1] |

| Sequence | Cyclo(Arg-Ala-Asp-D-Phe-Lys) | [2] |

| Biological Role | Negative control for Cyclo(RGDfK); selective α(v)β(3) integrin ligand used in neovascularization research. | [1][2] |

Chemical and Physical Data

The following table summarizes the key quantitative physicochemical properties of Cyclo(RADfK).

| Property | Value | Reference |

| Molecular Formula | C28H43N9O7 | [1][3] |

| Molecular Weight | 617.70 g/mol | [1] |

| Exact Mass | 617.329 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| LogP | -2.75 | [1] |

| Hydrogen Bond Donor Count | 9 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 12 | [1] |

| Complexity | 1040 | [1] |

Solubility

| Solvent | Concentration | Reference |

| H₂O | ~100 mg/mL (~161.89 mM) | [1] |

| PBS | 100 mg/mL (161.89 mM) with sonication | [1] |

Stability and Storage

Proper storage is crucial to maintain the integrity of Cyclo(RADfK).

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

It is recommended to store the product in a sealed, protected environment and to avoid exposure to moisture.[1] For in vivo applications, freshly prepared formulations should be used.[1]

Experimental Protocols

The synthesis of Cyclo(RADfK) typically involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution, deprotection, and purification.

Synthesis of Linear Peptide Precursor

The linear peptide H-D(OtBu)fK(Boc)R(Pbf)A-OH is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a 2-chlorotrityl chloride resin.[4][5][6]

-

Resin Loading: The C-terminal amino acid, Fmoc-Ala-OH, is loaded onto the 2-chlorotrityl chloride resin.[5]

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% (v/v) piperidine in dimethylformamide (DMF).[5]

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a coupling agent such as HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.[6]

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution (e.g., acetic acid/2,2,2-trifluoroethane/dichloromethane) to preserve the acid-labile side-chain protecting groups (OtBu, Boc, Pbf).[4][6]

Head-to-Tail Cyclization

The cyclization of the linear peptide is performed in a dilute solution to favor intramolecular reaction over intermolecular polymerization.[4][6]

-

The linear protected peptide is dissolved in a solvent like dichloromethane (DCM) at a low concentration (e.g., 1 mM).[4][5]

-

A coupling agent such as 1-propanephosphonic acid cyclic anhydride (T3P) or EDC·HCl along with a base like triethylamine (TEA) or DIEA and an additive like 4-dimethylaminopyridine (4-DMAP) is added.[4][6]

-

The reaction mixture is stirred at room temperature overnight.[4][6]

Side-Chain Deprotection

The final deprotection of the amino acid side chains is achieved under acidic conditions.[4][5]

-

The protected cyclic peptide is treated with a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v).[4][5]

-

The reaction is stirred at room temperature for a few hours.[4][5]

-

The deprotected peptide is precipitated in cold diethyl ether, centrifuged, and washed.[4][5]

Purification and Characterization

The crude Cyclo(RADfK) is purified and its identity confirmed using standard analytical techniques.

-

Purification: The peptide is purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

-

Characterization: The purified fractions are analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the correct mass-to-charge ratio (m/z).[4][5] The final product is typically obtained as a lyophilized powder.[4][5]

Biological Context: Integrin Signaling

Cyclo(RADfK) serves as a crucial negative control for Cyclo(RGDfK), a potent and selective inhibitor of αvβ3 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in processes like cell adhesion, migration, proliferation, and survival.[7] The Arginine-Glycine-Aspartic acid (RGD) sequence is a key recognition motif for many integrins, including αvβ3, which is often overexpressed on endothelial cells during angiogenesis and on various tumor cells.[7][8]

By replacing the critical Arginine (R) with Alanine (A), the RAD motif disrupts the high-affinity binding to the αvβ3 integrin.[2] Therefore, comparing the biological effects of Cyclo(RGDfK) with Cyclo(RADfK) allows researchers to confirm that the observed effects are specifically due to the inhibition of the RGD-integrin interaction.

The binding of RGD-containing ligands to integrins like αvβ3 triggers downstream signaling cascades, often involving Focal Adhesion Kinase (FAK) and Src family kinases.[7] This signaling regulates the actin cytoskeleton, influencing cell motility and survival. Cyclo(RGDfK) inhibits these pathways, whereas Cyclo(RADfK) does not, making it an ideal control for such studies.[9][10]

References

- 1. Cyclo(RADfK) | α(v)β(3) integrin ligand | CAS# 756500-23-9 | InvivoChem [invivochem.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. Cyclo(RADfK), RGD negative control peptide [novoprolabs.com]

- 4. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclo (RGDfK) (CAS 161552-03-0) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

Discovery and development of Cyclo(RADfK)

An In-depth Technical Guide to the Discovery and Development of Cyclo(RADfK)

Introduction

The development of targeted therapeutics and diagnostic agents is a cornerstone of modern oncology research. A key target in this field is the integrin αvβ3, a cell surface receptor that is overexpressed on tumor cells and activated endothelial cells in the tumor neovasculature.[1][2] Its crucial role in angiogenesis, cell migration, and metastasis makes it an attractive target for intervention.[1] The discovery of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as the primary recognition motif for αvβ3 integrin paved the way for the development of numerous RGD-based molecules.[3][4][5]

Through extensive structure-activity relationship studies, the cyclic pentapeptide, Cyclo(RGDfK) (cyclo(-Arg-Gly-Asp-D-Phe-Lys-)), was identified as a highly potent and selective inhibitor of the αvβ3 integrin.[6][7] To rigorously validate the specificity of Cyclo(RGDfK) and its conjugates in experimental settings, a non-binding negative control peptide is essential. For this purpose, Cyclo(RADfK) was developed. By substituting the critical glycine (G) residue with an alanine (A), the peptide's ability to bind to the integrin receptor is abrogated. This guide provides a detailed overview of the synthesis, quantitative data, and experimental utilization of Cyclo(RADfK) as a critical tool in integrin-targeted research.

Quantitative Data: Integrin Binding Affinity

The defining characteristic of Cyclo(RADfK) is its lack of significant binding affinity for integrins, in stark contrast to its RGD counterpart. This differential binding is the basis for its use as a negative control. The table below summarizes the binding affinities of Cyclo(RGDfK) for the αvβ3 integrin, establishing the benchmark against which Cyclo(RADfK) is compared.

| Compound | Target Integrin | Assay Type | Binding Affinity (IC₅₀ / Kᴅ) |

| Cyclo(RGDfK) | αvβ3 | Inhibition Assay | 0.94 nM (IC₅₀)[1][7] |

| Cyclo(RGDfK) | αvβ3 | Fluorescence Correlation Spectroscopy | 41.70 nM (Kᴅ)[8] |

| Cyclo(RADfK) | αvβ3 | Various | Not reported; used as a non-binding control[3][4][8] |

IC₅₀: Half maximal inhibitory concentration. Kᴅ: Dissociation constant. Lower values indicate higher binding affinity.

Experimental Protocols

The synthesis of Cyclo(RADfK) follows established solid-phase peptide synthesis (SPPS) and solution-phase cyclization methodologies, mirroring the synthesis of Cyclo(RGDfK).

Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide

The linear peptide precursor, H-Ala-Asp(OtBu)-D-Phe-Lys(Boc)-Arg(Pbf)-OH, is synthesized on a 2-chlorotrityl chloride (2-CTC) resin using a standard Fmoc/tBu strategy.[3][4]

-

Resin Loading: The C-terminal amino acid (Fmoc-Arg(Pbf)-OH) is loaded onto the 2-CTC resin in the presence of diisopropylethylamine (DIEA) in dichloromethane (DCM).

-

Elongation Cycle: The synthesis proceeds with sequential steps for each amino acid:

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH) is activated with a coupling reagent like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and coupled to the growing peptide chain in the presence of DIEA in DMF.[6]

-

-

Cleavage from Resin: After the final amino acid is coupled, the protected linear peptide is cleaved from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid (TFA) in DCM) to keep the side-chain protecting groups intact.[3][4]

Head-to-Tail Cyclization

The cyclization of the linear peptide is performed in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Cyclization Reaction: The protected linear peptide is dissolved in a large volume of DMF. A coupling agent (e.g., DPPA - diphenylphosphoryl azide) and a base (e.g., NaHCO₃) are added, and the reaction is stirred for several hours at low temperature (e.g., 4°C).

-

Work-up: The solvent is removed under vacuum, and the crude protected cyclic peptide is collected.

Side-Chain Deprotection and Purification

The final step is the removal of all acid-labile side-chain protecting groups (Pbf, Boc, OtBu).

-

Deprotection: The protected cyclic peptide is treated with a strong acidic cocktail, typically a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[3][4]

-

Precipitation and Washing: The deprotected peptide is precipitated by adding cold diethyl ether, centrifuged, and washed multiple times with ether to remove scavengers and cleaved protecting groups.[3][4]

-

Purification: The crude Cyclo(RADfK) is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The final product's identity is confirmed by mass spectrometry. Interestingly, HPLC analysis of crude Cyclo(RADfK) often shows two product peaks with identical mass, indicating the formation of stereoisomers due to racemization of the C-terminal amino acid during cyclization.[3][4]

Visualizations: Pathways and Workflows

Integrin Binding and Signaling

The RGD motif is critical for binding to a specific pocket on the αvβ3 integrin, which triggers downstream signaling related to cell survival and proliferation. The substitution of Glycine with Alanine in the RAD sequence introduces steric hindrance that prevents this crucial interaction.

Caption: Differential binding of RGD and RAD peptides to αvβ3 integrin.

Synthesis Workflow

The chemical synthesis of Cyclo(RADfK) is a multi-step process involving solid-phase synthesis followed by cyclization and purification.

Caption: General workflow for the chemical synthesis of Cyclo(RADfK).

Experimental Application Workflow

In a typical drug development or imaging study, Cyclo(RADfK) is used in parallel with Cyclo(RGDfK) to demonstrate target specificity.

Caption: Workflow for using Cyclo(RADfK) as a negative control.

References

- 1. researchgate.net [researchgate.net]

- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(RADfK): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cyclo(RADfK), a cyclic peptide utilized in biomedical research, particularly in studies related to integrin-mediated cell adhesion and signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its role as a negative control in experimental settings, and relevant experimental protocols.

Core Molecular Data

Cyclo(RADfK) is a synthetic cyclic peptide. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₂₈H₄₃N₉O₇ |

| Molecular Weight | 617.70 g/mol |

| CAS Number | 756500-23-9 |

| Sequence | Cyclo(-Arg-Ala-Asp-D-Phe-Lys-) |

| Synonyms | c(RADfK), Cyclo(-RGDfK-) negative control |

Role in Integrin Research

Cyclo(RADfK) serves as a critical negative control for the widely studied cyclic peptide Cyclo(RGDfK). The key difference lies in the substitution of glycine (G) in the active RGD motif with alanine (A). This single amino acid change significantly reduces the peptide's affinity for integrin receptors, particularly αvβ3 integrins. Therefore, Cyclo(RADfK) is used in parallel with Cyclo(RGDfK) to demonstrate that the observed biological effects of the latter are specifically due to its interaction with integrins.

The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for many integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to the extracellular matrix, integrins trigger intracellular signaling cascades that influence cell proliferation, migration, and survival. Cyclo(RGDfK) mimics this natural binding and can be used to study these pathways or to target integrin-expressing cells, such as those in growing tumors. By contrast, Cyclo(RADfK) shows negligible binding and is used to control for non-specific effects of the peptide scaffold.

Experimental Protocols

Detailed methodologies for experiments involving cyclic RGD peptides and their negative controls are crucial for reproducible and reliable results. Below are protocols for key experiments where Cyclo(RADfK) is used as a negative control.

Synthesis of Cyclo[RADfK]

The synthesis of Cyclo[RADfK] can be achieved through solid-phase peptide synthesis followed by cyclization in solution.

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Cyclization reagents (e.g., PyBOP, HOBt, DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Lys(Boc)-OH and DIPEA in DCM and react for 2 hours. Cap any remaining active sites.

-

Peptide Elongation: Perform sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using HBTU/HOBt and DIPEA in DMF. The coupling sequence is: Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH.

-

Cleavage from Resin: After the final coupling and Fmoc deprotection, cleave the protected linear peptide from the resin using a mild cleavage cocktail to preserve the side-chain protecting groups.

-

Cyclization: Dissolve the protected linear peptide in a large volume of DMF to favor intramolecular cyclization. Add PyBOP, HOBt, and DIPEA and stir for 24 hours.

-

Deprotection: Remove the side-chain protecting groups by treating the cyclized peptide with a strong cleavage cocktail (e.g., 95% TFA).

-

Purification and Characterization: Purify the crude Cyclo[RADfK] peptide by reverse-phase HPLC. Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Integrin-Mediated Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix (ECM) protein-coated surface and the inhibition of this adhesion by peptides.

Materials:

-

96-well microtiter plates

-

ECM protein (e.g., Vitronectin, Fibronectin)

-

Integrin-expressing cells (e.g., U87MG glioblastoma cells)

-

Cyclo(RGDfK) and Cyclo(RADfK) peptides

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA)

-

Calcein AM or Crystal Violet for cell staining

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Vitronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest integrin-expressing cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of Cyclo(RGDfK) or Cyclo(RADfK) for 30 minutes at 37°C.

-

Adhesion: Add the cell-peptide suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the adherent cells with Calcein AM or Crystal Violet. Read the fluorescence or absorbance using a plate reader. The signal is proportional to the number of adherent cells. The results for Cyclo(RGDfK) are compared to those for Cyclo(RADfK) to demonstrate specificity.

Competitive Binding Assay

This assay determines the binding affinity of peptides to integrin receptors on the cell surface.

Materials:

-

Integrin-expressing cells

-

Fluorescently labeled Cyclo(RGDfK) (e.g., FITC-Cyclo(RGDfK))

-

Unlabeled Cyclo(RGDfK) and Cyclo(RADfK)

-

Binding buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺ and 0.1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash integrin-expressing cells, then resuspend them in binding buffer.

-

Competition: In a series of tubes or a 96-well plate, mix a fixed concentration of fluorescently labeled Cyclo(RGDfK) with increasing concentrations of unlabeled Cyclo(RGDfK) or Cyclo(RADfK).

-

Incubation: Add the cell suspension to the peptide mixtures and incubate on ice for 1 hour to reach binding equilibrium.

-

Washing: Wash the cells with cold binding buffer to remove unbound peptides.

-

Analysis: Analyze the cell-associated fluorescence by flow cytometry. The decrease in fluorescence in the presence of unlabeled peptides is used to calculate the binding affinity (IC₅₀) of Cyclo(RGDfK). Cyclo(RADfK) should show minimal competition.

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the theoretical signaling pathway of integrin activation by RGD-containing ligands and a typical experimental workflow for a cell adhesion assay.

The Critical Role of Glycine in Integrin Recognition: A Comparative Analysis of Cyclo(RGDfK) and Cyclo(RADfK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the interaction between RGD-mimetic cyclopeptides and integrin receptors, focusing on the critical role of the glycine residue in the canonical Arginine-Glycine-Aspartic acid (RGD) motif. By comparing the well-characterized integrin binder Cyclo(RGDfK) with its alanine-substituted analogue, Cyclo(RADfK), we highlight the profound impact of this single amino acid substitution on receptor binding and subsequent biological activity. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction: The RGD Motif and Integrin Targeting

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in a multitude of physiological and pathological processes, including angiogenesis, tissue repair, and tumor metastasis. The RGD tripeptide sequence is a key recognition motif for many integrins, making it an attractive target for the development of diagnostic and therapeutic agents.

Cyclic pentapeptides containing the RGD sequence, such as Cyclo(RGDfK), have been extensively studied and have shown high affinity and selectivity for specific integrin subtypes, particularly αvβ3. The constrained cyclic structure pre-organizes the pharmacophoric residues (Arg and Asp) in a conformation optimal for receptor binding. To elucidate the structural and functional determinants of this interaction, non-binding or weakly binding control peptides are essential. Cyclo(RADfK), where the flexible glycine is replaced by the sterically more hindered alanine, serves as a crucial negative control, demonstrating the stringent requirement for the glycine residue in high-affinity integrin binding.

Quantitative Analysis of Integrin Binding Affinity

The substitution of glycine with alanine in the RGD motif leads to a dramatic reduction in binding affinity for various integrin subtypes. The smaller and more flexible glycine residue allows the peptide backbone to adopt a conformation that is optimal for fitting into the integrin binding pocket. The methyl side chain of alanine, in contrast, introduces steric hindrance that disrupts this ideal conformation.

| Peptide | Integrin Subtype | Binding Affinity (IC50 / KD) | Fold Reduction in Affinity (RGD vs. RAD) | Reference |

| Cyclo(RGDfK) | αvβ3 | 0.94 nM (IC50) | N/A | |

| Cyclo(RADfK) | αvβ3 | Negligible binding | Not determinable | |

| Linear RGD | αIIbβ3 | 1.7 µM (KD) | N/A | |

| Linear RAD | αIIbβ3 | > 100 µM (IC50) | 100-1000 fold | |

| RGD-construct | U87MG cells (αvβ3 high) | 33 nM (KD) | N/A | |

| RAD-construct | U87MG cells (αvβ3 high) | No sigmoidal binding | Not determinable |

Table 1: Comparative Binding Affinities of RGD and RAD Peptides. This table summarizes the quantitative data on the binding affinities of RGD-containing peptides and their RAD counterparts for different integrin subtypes. The data clearly demonstrates the significant loss of affinity upon substitution of glycine with alanine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional effects of Cyclo(RGDfK) and Cyclo(RADfK).

Solid-Phase Integrin Binding Assay

This assay quantifies the ability of a peptide to inhibit the binding of a known ligand to a purified integrin receptor.

Protocol:

-

Plate Coating: Coat 96-well microtiter plates with an extracellular matrix protein (e.g., vitronectin for αvβ3) overnight at 4°C.

-

Blocking: Block non-specific binding sites with a solution of bovine serum albumin (BSA) for 1-2 hours at room temperature.

-

Competition: Add a constant concentration of purified integrin receptor and varying concentrations of the test peptides (Cyclo(RGDfK) or Cyclo(RADfK)) to the wells.

-

Incubation: Incubate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.

-

Washing: Wash the plates to remove unbound integrin and peptides.

-

Detection: Add a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add a chromogenic substrate and measure the absorbance at a specific wavelength.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit cell attachment to a substrate coated with an extracellular matrix protein.

Protocol:

-

Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., fibronectin or vitronectin).

-

Cell Preparation: Harvest cells expressing the target integrin (e.g., U87MG cells for αvβ3) and resuspend them in a serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of the test peptides for a short period.

-

Seeding: Seed the pre-incubated cells onto the coated plates.

-

Incubation: Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a method such as crystal violet staining or a fluorescence-based assay.

-

Data Analysis: Determine the concentration of peptide required to inhibit cell adhesion by 50%.

Flow Cytometry Binding Assay

This method directly measures the binding of fluorescently labeled ligands to cell surface integrins.

Protocol:

-

Cell Preparation: Harvest and wash cells expressing the target integrin.

-

Incubation with Labeled Ligand: Incubate the cells with a fluorescently labeled RGD or RAD peptide at various concentrations.

-

Washing: Wash the cells to remove the unbound labeled peptide.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of bound peptide.

-

Data Analysis: Determine the dissociation constant (KD) from a saturation binding curve.

Signaling Pathways and Experimental Workflows

The binding of Cyclo(RGDfK) to integrins triggers downstream signaling cascades that regulate cell behavior. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt pathway, which promotes cell survival and proliferation. In contrast, Cyclo(RADfK) fails to initiate this signaling cascade due to its inability to bind to the integrin receptor.

Integrin-Mediated Signaling Pathway

An In-Depth Technical Guide to the Predicted Binding Conformation of Cyclo(RADfK) to αvβ3 Integrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted binding conformation of Cyclo(RADfK) to the αvβ3 integrin. It details the molecular basis for its use as a negative control in αvβ3-targeted research, summarizes comparative binding data, outlines relevant experimental protocols, and visualizes key experimental and signaling workflows.

Introduction: The Critical Role of the RGD Motif and the RAD Substitution

Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is a key mediator in processes such as angiogenesis and tumor metastasis, making it a significant target for therapeutic intervention and diagnostic imaging. The primary recognition motif for many of its natural ligands, such as vitronectin and fibronectin, is the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence.

Cyclic peptides containing the RGD sequence, such as Cyclo(RGDfK), have been extensively developed as potent and selective inhibitors of αvβ3 integrin.[1][2] In contrast, Cyclo(RADfK), which features a substitution of the central glycine (G) residue with an alanine (A), is consistently utilized as a negative control in αvβ3 binding studies.[3] This is because the glycine residue's small size and lack of a side chain are critical for allowing the peptide backbone to adopt the specific hairpin turn conformation necessary for optimal interaction with the RGD-binding pocket of αvβ3. The introduction of the methyl side chain in alanine sterically hinders the peptide from achieving this required conformation, drastically reducing its binding affinity.

Predicted Binding Conformation of Cyclo(RADfK) to αvβ3 Integrin

Direct molecular docking and molecular dynamics simulation studies specifically detailing the binding conformation of Cyclo(RADfK) to αvβ3 are not prevalent in the literature, primarily due to its established low affinity. However, based on the extensive structural data available for Cyclo(RGDfK)-αvβ3 complexes, a predicted binding conformation—or lack thereof—can be inferred.

The binding of Cyclo(RGDfK) to αvβ3 is characterized by a "lock-and-key" interaction where:

-

The arginine residue's guanidinium group forms salt bridges with aspartic acid residues in the αv subunit.

-

The aspartic acid residue of the peptide coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit.

-

The intervening glycine allows for a tight β-turn conformation, positioning the arginine and aspartic acid residues at the optimal distance and orientation to engage their respective binding sites on the αv and β3 subunits.

In Cyclo(RADfK), the methyl group of the alanine residue introduces a steric clash within the binding pocket. This prevents the peptide from adopting the sharp turn conformation essential for the simultaneous and high-affinity engagement of both the arginine and aspartic acid side chains with their corresponding interaction points on the integrin. Consequently, Cyclo(RADfK) is predicted to have a highly unstable and transient interaction with the αvβ3 binding site, failing to establish the network of contacts that characterize a stable binding event. Molecular docking studies of various RGD-containing peptides have consistently highlighted the importance of this specific conformation for high-affinity binding.[4][5]

Quantitative Data Presentation

The following table summarizes the comparative binding affinities of Cyclo(RGDfK) and the inferred affinity of Cyclo(RADfK) for αvβ3 integrin. It is important to note that specific IC50 or Kd values for Cyclo(RADfK) are often not reported, as its binding is considered negligible and it is used to establish a baseline for non-specific binding.

| Compound | Target | Assay Type | Reported IC50 | Reported Kd | Reference |

| Cyclo(RGDfK) | αvβ3 Integrin | Competitive Binding | 0.94 nM | 10.3 ± 1.14 nM | [1][4] |

| Cyclo(RADfK) | αvβ3 Integrin | Competitive Binding | Not typically reported; significantly higher than Cyclo(RGDfK) | Not typically reported; significantly higher than Cyclo(RGDfK) | [3] |

Table 1: Comparative Binding Affinities for αvβ3 Integrin.

Flow cytometry-based binding assays have demonstrated that RGD-functionalized constructs exhibit significantly higher binding to αvβ3-expressing cells (e.g., U87MG) compared to their RAD-decorated counterparts.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cyclo(RADfK)

This protocol describes a general method for the synthesis of Cyclo(RADfK) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][6]

Materials:

-

Rink-amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Base: DIEA (N,N-diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Solvents: DMF, DCM (dichloromethane), diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink-amide resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using HBTU/HOBt and DIEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Asp(OtBu)-OH, with an Fmoc deprotection step after each coupling.

-

On-Resin Cyclization: After the final Fmoc deprotection, the N-terminal amine is coupled to the side chain of the Aspartic acid to form the cyclic peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA/TIS/water cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

αvβ3 Integrin Competitive Binding Assay

This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of test compounds.

Materials:

-

High-binding 96-well microplates

-

Recombinant human αvβ3 integrin

-

Biotinylated vitronectin (or another RGD-containing ligand)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

-

Test compounds: Cyclo(RGDfK) (positive control), Cyclo(RADfK) (test/negative control)

Procedure:

-

Coating: Coat the microplate wells with αvβ3 integrin overnight at 4°C.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., bovine serum albumin in assay buffer).

-

Competition: Add serial dilutions of the test compounds (Cyclo(RADfK)) and control compounds (Cyclo(RGDfK)) to the wells, followed by a constant concentration of biotinylated vitronectin. Incubate to allow for competitive binding.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate.

-

Signal Development: Wash the plate and add TMB substrate. Allow color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the biotinylated ligand binding).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for an αvβ3 integrin competitive binding assay.

αvβ3 Integrin Signaling Pathway (Not Activated by Cyclo(RADfK))

Caption: αvβ3 signaling pathway activated by Cyclo(RGDfK) but not Cyclo(RADfK).

Conclusion

The substitution of glycine with alanine in the RGD motif fundamentally disrupts the ability of Cyclo(RADfK) to adopt the necessary conformation for high-affinity binding to the αvβ3 integrin. This makes Cyclo(RADfK) an indispensable tool as a negative control for validating the specificity of RGD-mediated interactions in both in vitro and in vivo studies. While it does not exhibit a stable predicted binding conformation, understanding the structural basis for its lack of affinity is crucial for the design and interpretation of experiments targeting the αvβ3 integrin. This guide provides the foundational knowledge, data, and protocols for researchers in the field of drug development and molecular targeting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Conjugating Fluorescent Dyes to Cyclo(RADfK) for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(RADfK) is a cyclic pentapeptide that serves as a valuable tool in cell biology and drug development. As a selective ligand for αvβ3 integrin, it is often used as a negative control for the widely studied Cyclo(RGDfK) peptide, which is a potent inhibitor of the same integrin. The conjugation of fluorescent dyes to Cyclo(RADfK) enables researchers to visualize and track the peptide's interaction with cells, providing insights into integrin biology and the specificity of RGD-mediated processes. These fluorescently labeled peptides are instrumental in various microscopy-based applications, including flow cytometry, confocal microscopy, and in vivo imaging.

This document provides detailed application notes and experimental protocols for the successful conjugation of fluorescent dyes to Cyclo(RADfK) and subsequent use in fluorescence microscopy to study peptide-cell interactions.

Choosing a Fluorescent Dye

The selection of an appropriate fluorescent dye is critical for the success of any fluorescence microscopy experiment. Key factors to consider include the dye's excitation and emission spectra, brightness (quantum yield and extinction coefficient), photostability, pH sensitivity, and solubility. The choice will also depend on the specific application and the available excitation sources and emission filters on the microscope.

Commonly used fluorescent dyes for peptide labeling can be categorized by their spectral properties:

-

Green Fluorescence: Fluorescein isothiocyanate (FITC) and Alexa Fluor™ 488 are popular choices. FITC is cost-effective, but Alexa Fluor™ 488 offers superior photostability and is less pH-sensitive.

-

Red/Orange Fluorescence: Tetramethylrhodamine (TRITC), Rhodamine B, and Alexa Fluor™ 555 or 594 are frequently used. These dyes are generally more photostable than FITC.

-

Far-Red and Near-Infrared (NIR) Fluorescence: Cyanine dyes such as Cy5 and Cy7 are ideal for in vivo imaging due to reduced tissue autofluorescence in this spectral range.

Experimental Protocols

Protocol 1: Conjugation of Amine-Reactive Fluorescent Dyes to Cyclo(RADfK)

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the primary amine of the lysine (K) residue in Cyclo(RADfK).

Materials:

-

Cyclo(RADfK) peptide

-

Amine-reactive fluorescent dye with an NHS ester group (e.g., FITC, Alexa Fluor™ 488 NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Prepare Cyclo(RADfK) Solution: Dissolve Cyclo(RADfK) in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Purification:

-

Size-Exclusion Chromatography: Separate the fluorescently labeled peptide from the unreacted dye using a Sephadex G-25 column equilibrated with an appropriate buffer (e.g., phosphate-buffered saline, PBS). The labeled peptide will elute first.

-

RP-HPLC: For higher purity, use a C18 RP-HPLC column. Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). Monitor the elution at the absorbance maximum of the dye and the peptide (around 220 nm). Collect the fractions containing the desired product.

-

-

Characterization and Quantification:

-

Confirm the identity of the product by mass spectrometry. The mass of the conjugate should be the sum of the peptide and dye masses minus the mass of the NHS leaving group.

-

Determine the concentration of the labeled peptide and the degree of labeling (dye-to-peptide ratio) using UV-Vis spectrophotometry (see Protocol 2).

-

-

Lyophilization: Freeze-dry the purified, labeled peptide for long-term storage at -20°C or -80°C, protected from light.

Protocol 2: Quantification of Dye-to-Peptide Ratio

This protocol allows for the determination of the average number of dye molecules conjugated to each peptide molecule.

Materials:

-

Fluorescently labeled Cyclo(RADfK) conjugate

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Absorbance Measurement:

-

Dissolve the lyophilized conjugate in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the dye (A_dye) and at 280 nm (A_280).

-

-

Calculation:

-

Peptide Concentration: The absorbance at 280 nm is contributed by both the peptide and the dye. A correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its maximum absorbance, is needed. This value is typically provided by the dye manufacturer.

-

Corrected A_280 = A_280 - (A_dye × CF)

-

Peptide Concentration (M) = Corrected A_280 / (ε_peptide × path length)

-

Where ε_peptide is the molar extinction coefficient of Cyclo(RADfK) at 280 nm.

-

-

-

Dye Concentration:

-

Dye Concentration (M) = A_dye / (ε_dye × path length)

-

Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

-

-

-

Dye-to-Peptide Ratio:

-

Ratio = Dye Concentration (M) / Peptide Concentration (M)

-

-

Protocol 3: Fluorescence Microscopy of Labeled Cyclo(RADfK) Binding to Cells

This protocol outlines a method to visualize the binding of fluorescently labeled Cyclo(RADfK) to cells expressing αvβ3 integrin.

Materials:

-

Fluorescently labeled Cyclo(RADfK)

-

Cells expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI or Hoechst for nuclear counterstaining

-

Glass-bottom dishes or coverslips for microscopy

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

-

Incubation with Labeled Peptide:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the fluorescently labeled Cyclo(RADfK) in serum-free cell culture medium at a final concentration of 1-10 µM for 30-60 minutes at 37°C.[2]

-

-

Control for Specificity (Blocking Experiment):

-

In a parallel experiment, pre-incubate the cells with a 100-fold molar excess of unlabeled Cyclo(RGDfK) for 30 minutes before adding the fluorescently labeled Cyclo(RADfK). This will demonstrate the specificity of binding to the integrin receptor.

-

-

Washing: Wash the cells three times with cold PBS to remove unbound peptide.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear stain (e.g., DAPI or Hoechst) for 5-10 minutes.

-

Imaging: Wash the cells again with PBS and mount the coverslips. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye and nuclear stain.

Data Presentation

Table 1: Quantitative Analysis of Fluorescently Labeled Cyclo(RGDfK) Analogs. This table summarizes the binding affinities of various FITC-conjugated cyclic RGD peptides to αvβ3 integrin, demonstrating the impact of the dye and linker on biological activity.[3][4] Cyclo(RADfK) is expected to show significantly lower binding affinity.

| Compound | IC50 (nM) for αvβ3 Integrin |

| c(RGDfK) | 414 ± 36 |

| FITC-RGD₂ | 89 ± 17 |

| FITC-3P-RGD₂ | 32 ± 7 |

| FITC-Galacto-RGD₂ | 28 ± 8 |

| FITC-3P-RGK₂ (negative control) | 589 ± 73 |

Mandatory Visualizations

Caption: Experimental workflow for conjugation and microscopy.

Caption: Integrin αvβ3 signaling pathway.

References

- 1. peptideweb.com [peptideweb.com]

- 2. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(RADfK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(RADfK) is a cyclic pentapeptide with the sequence Arginine-Alanine-Aspartic acid-D-Phenylalanine-Lysine. It serves as a crucial negative control in biomedical research for its analogue, Cyclo(RGDfK), which is a potent and selective ligand for αvβ3 integrin. The substitution of Glycine (G) with Alanine (A) in the RGD motif significantly reduces its binding affinity to integrins. This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Cyclo(RADfK) using Fmoc/tBu chemistry, including both on-resin and solution-phase cyclization strategies.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of Cyclo(RADfK) and its precursor linear peptide, as collated from various studies. Yields and purity can vary based on the specific reagents, instrumentation, and scale of the synthesis.

| Parameter | Linear Peptide (H-D(OtBu)fK(Boc)R(Pbf)A-OH) | Protected Cyclic Peptide (Cyclo[D(OtBu)fK(Boc)R(Pbf)A]) | Deprotected Cyclo(RADfK) | Reference |

| Yield | 84.8% | Not explicitly stated for RADfK, but similar RGD cyclization yields range from 40-79% | 22.1% (for Cyclo(RGDfK), indicative) | [1][2] |

| Purity (HPLC) | Used without further purification | Not explicitly stated | >95% after purification | [3] |

| Molecular Weight (Calculated) | 1037.29 g/mol | 1019.28 g/mol | 617.34 g/mol | [3] |

| Molecular Weight (Observed, ESI-MS [M+H]⁺) | Not reported | Not reported | 618.34 g/mol | [3] |

Experimental Protocols

I. Solid-Phase Synthesis of the Linear Peptide

This protocol details the manual synthesis of the linear peptide H-D(OtBu)fK(Boc)R(Pbf)A-OH on 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc chemistry.[1][4]

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Methanol

-

Acetic acid

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DCM for at least 30 minutes in a reaction vessel.

-

First Amino Acid Loading:

-

Dissolve Fmoc-Ala-OH (4 equivalents relative to resin loading) in DCM.

-

Add DIPEA (8 equivalents).

-

Add the amino acid solution to the swollen resin and agitate for 2 hours.

-

Drain the resin and wash thoroughly with DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a 10-minute agitation.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (Fmoc-Arg(Pbf)-OH, 4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1 hour.

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 3 and 4 for the remaining amino acids in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, and Fmoc-Asp(OtBu)-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

-

Cleavage of Linear Peptide from Resin:

-

Prepare a cleavage cocktail of acetic acid:DCM:methanol (5:4:1, v/v/v).[3]

-

Add the cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in acetonitrile and precipitate the linear peptide by adding water.

-

Lyophilize to obtain the protected linear peptide H-D(OtBu)fK(Boc)R(Pbf)A-OH.

-

II. Cyclization of the Peptide

A. Solution-Phase Cyclization

This is a common method for head-to-tail cyclization.[3]

Materials:

-

Protected linear peptide (H-D(OtBu)fK(Boc)R(Pbf)A-OH)

-

DCM

-

4-Dimethylaminopyridine (4-DMAP)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

Procedure:

-

Dissolve the linear peptide in DCM to a final concentration of 1 mM to minimize intermolecular reactions.

-

Add 4-DMAP (2 equivalents) and EDC·HCl (10 equivalents).

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the solution in vacuo. The resulting protected cyclic peptide can be used directly in the deprotection step.

B. On-Resin Cyclization

On-resin cyclization can circumvent issues with solubility of the protected linear peptide.[5][6]

Materials:

-

Peptide-resin after final Fmoc deprotection

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

DIPEA

-

DMF

Procedure:

-

After the final Fmoc deprotection on the solid support, wash the resin extensively with DMF.

-

Add a solution of HATU (2 equivalents) and DIPEA in DMF to the resin.

-

Agitate the mixture for 16 hours.[5]

-

Wash the resin with DMF and DCM. The cyclized peptide is now ready for cleavage and deprotection.

III. Cleavage and Deprotection

This step removes the side-chain protecting groups and cleaves the peptide from the resin (if on-resin cyclization was performed).[3][7]

Materials:

-

Protected cyclic peptide (from solution-phase cyclization) or peptide-resin (from on-resin cyclization)

-

Cleavage cocktail: Trifluoroacetic acid (TFA):DCM (1:1, v/v) or a standard Reagent B (TFA/Phenol/Water/Triisopropylsilane).[7]

-

Cold diethyl ether

Procedure:

-

Treat the protected cyclic peptide or the peptide-resin with the cleavage cocktail for 2 hours at room temperature.

-

For resin-bound peptide, filter and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

IV. Purification

Materials:

-

Crude Cyclo(RADfK)

-

Water (HPLC grade) with 0.1% TFA (Solvent A)

-

Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)

-

Preparative reverse-phase HPLC system with a C18 column

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Purify the peptide using a preparative RP-HPLC system. A typical gradient is 0-45% Solvent B over 20 minutes.[3]

-

Collect fractions corresponding to the main product peak.

-

Confirm the identity of the product by mass spectrometry (e.g., ESI-MS).

-

Pool the pure fractions and lyophilize to obtain the final Cyclo(RADfK) product as a white powder.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of Cyclo(RADfK)

Caption: Workflow for the solid-phase synthesis of Cyclo(RADfK).

Role of Cyclo(RADfK) as a Negative Control

Caption: Cyclo(RADfK) as a negative control for integrin binding.

References

- 1. Frontiers | Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Application Notes and Protocols: The Role of Cyclo(RADfK) in Neovascularization Research

Introduction

Neovascularization, the formation of new blood vessels, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth, diabetic retinopathy, and age-related macular degeneration.[1] The integrin αvβ3 is a key regulator of this process, being highly expressed on the surface of activated endothelial cells and various tumor cells.[1][2] This integrin facilitates cell-matrix interactions, migration, and survival of endothelial cells, all of which are essential for the formation of new vasculature.

The cyclic pentapeptide Cyclo(RGDfK) has been identified as a potent and selective inhibitor of the αvβ3 integrin.[1][3] Its Arg-Gly-Asp (RGD) sequence mimics the binding motif of extracellular matrix proteins like vitronectin, thereby blocking their interaction with αvβ3 and inhibiting downstream signaling pathways that promote angiogenesis.

To ensure that the observed anti-neovascularization effects are specifically due to the inhibition of αvβ3 by Cyclo(RGDfK), a negative control peptide, Cyclo(RADfK), is indispensable in experimental design. In Cyclo(RADfK), the aspartic acid (D) residue, crucial for integrin binding, is replaced with an alanine (A) residue. This single amino acid substitution abrogates the peptide's affinity for αvβ3 integrin. Consequently, Cyclo(RADfK) is used alongside Cyclo(RGDfK) to demonstrate that the biological effects are a direct result of targeting the αvβ3 integrin and not due to non-specific peptide effects.[4]

Data Presentation

The following tables summarize the quantitative data for Cyclo(RGDfK) and its utility in neovascularization studies.

Table 1: In Vitro Binding Affinity and Potency of Cyclo(RGDfK)

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.94 nM | αvβ3 Integrin | [1][3][5] |

| K D | 41.70 nM | Purified αvβ3 Integrin | [6] |

Table 2: Preclinical In Vivo Applications of Cyclo(RGDfK) in Neovascularization Models

| Model | Animal | Treatment | Outcome | Reference |

| Hypoxia-Induced Retinal Neovascularization | Mouse | 1-20 mg/kg Cyclo(RGDfK), twice daily | Dose-dependent reduction in capillary proliferation (up to 76%). Cyclo(RADfK) control showed no inhibitory effect. | [4] |

| Subarachnoid Hemorrhage (SAH) | Rat | 2.0 µg Cyclo(RGDfK), intranasal | Inhibited integrin αVβ3/MAPKs/MMP-9 pathway, alleviated blood-brain barrier disruption. | [5] |

| C6 Glioma Xenograft | Athymic Mice | Cyclo(RGDfK)-modified micelles | Reduced tumor progression, metabolic activity, and intratumoral vessels. | [6] |

| HCT116 Colon Cancer Xenograft | Nude Mice | 400 mg/kg Cyclo(RGDfK)-conjugated gold nanoshells + NIR thermotherapy | Enhanced tumor vascular-targeted thermal ablation, leading to extensive necrosis and vascular disruption. | [5] |

Experimental Protocols

Detailed methodologies for key experiments utilizing Cyclo(RADfK) as a negative control are provided below.

Protocol 1: In Vitro Endothelial Cell Adhesion Assay

This assay evaluates the ability of Cyclo(RGDfK) to specifically inhibit the adhesion of endothelial cells to an αvβ3 ligand-coated surface, using Cyclo(RADfK) to control for non-specific effects.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well tissue culture plates

-

Vitronectin (or other αvβ3 ligand)

-

Bovine Serum Albumin (BSA)

-

Cyclo(RGDfK) and Cyclo(RADfK)

-

Calcein-AM (or other fluorescent cell stain)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL vitronectin in PBS overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.

-

Treatment: Incubate the HUVEC suspension with varying concentrations of Cyclo(RGDfK), Cyclo(RADfK), or a vehicle control for 30 minutes at 37°C.

-

Adhesion: Add 100 µL of the cell suspension to each coated well and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Add Calcein-AM to the wells and incubate for 30 minutes. Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

-

Analysis: Compare the adhesion in wells treated with Cyclo(RGDfK) to those treated with Cyclo(RADfK) and the vehicle control. A significant reduction in adhesion with Cyclo(RGDfK) but not with Cyclo(RADfK) indicates αvβ3-specific inhibition.

Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay

This protocol assesses the effect of Cyclo(RGDfK) on angiogenesis in vivo, with Cyclo(RADfK) serving as the negative control.

Materials:

-

Matrigel (growth factor-reduced)

-

Vascular Endothelial Growth Factor (VEGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Cyclo(RGDfK) and Cyclo(RADfK)

-

Mice (e.g., C57BL/6)

-

Hemoglobin assay kit (e.g., Drabkin's reagent)

Procedure:

-

Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel with VEGF (e.g., 150 ng/mL) and bFGF (e.g., 200 ng/mL).

-

Treatment Groups: Divide the Matrigel mixture into three groups:

-

Vehicle control

-

Cyclo(RGDfK) (e.g., 100 µM)

-

Cyclo(RADfK) (e.g., 100 µM)

-

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

-

Incubation Period: Allow 7-14 days for vascularization of the Matrigel plugs to occur.

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Homogenize the explanted plugs in water.

-

Measure the hemoglobin content in the homogenate using a hemoglobin assay kit. The amount of hemoglobin is directly proportional to the extent of blood vessel formation within the plug.

-

-

Analysis: Compare the hemoglobin content between the different treatment groups. A significant decrease in the Cyclo(RGDfK) group compared to the vehicle and Cyclo(RADfK) groups demonstrates specific inhibition of angiogenesis.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the application of Cyclo(RADfK) in neovascularization research.

Caption: Integrin αvβ3 signaling pathway and points of intervention.

Caption: Experimental workflow for an in vivo neovascularization study.

Caption: Logical framework for using Cyclo(RADfK) as a negative control.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Cyclo(RADfK) as a Control for RGD-Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyclo(RADfK) as a negative control in research and development of RGD-targeted drug delivery systems. The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a well-established motif for targeting integrins, which are cell surface receptors often overexpressed in tumor vasculature and various cancer cells. To validate the specificity of RGD-mediated targeting, a proper negative control is essential. Cyclo(RADfK), a close structural analog of the commonly used Cyclo(RGDfK) targeting ligand, serves this purpose effectively. By replacing the central glycine (G) with an alanine (A), the peptide's affinity for integrins is significantly diminished, allowing researchers to differentiate between receptor-mediated targeting and non-specific uptake of their drug delivery systems.

Principle of Control

The specificity of the RGD sequence for binding to the ligand-binding pocket of integrins is highly dependent on its conformation and the presence of the glycine residue. The small, achiral nature of glycine allows for the necessary backbone conformation for optimal interaction with the integrin receptor. The introduction of a methyl group in alanine (the RAD sequence) creates steric hindrance that disrupts this critical interaction, leading to a dramatic reduction in binding affinity.[1] Therefore, any observed cellular uptake or therapeutic effect of an RGD-functionalized system that is not replicated by its RAD-functionalized counterpart can be attributed to specific RGD-integrin binding.

Data Presentation

The following tables summarize the binding affinities of Cyclo(RGDfK) and Cyclo(RADfK) for various integrin subtypes, highlighting the significant drop in affinity with the G-to-A substitution.

Table 1: Comparative Integrin Binding Affinity of Cyclo(RGDfK) vs. Cyclo(RADfK)

| Peptide | Target Integrin | Binding Affinity (IC50/Kd) | Reference |

| Cyclo(RGDfK) | αvβ3 | 0.94 nM (IC50) | [2][3] |

| Cyclo(RGDfK) | αvβ3 | 33 nM (Kd) | |

| Cyclo(RADfK) | αvβ3 | Negligible binding observed | |

| Cyclo(RGDfK) | αvβ5 | Low nanomolar range | |

| Cyclo(RGDfK) | α5β1 | Low nanomolar range |

Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used. It is always recommended to include a positive control, such as free Cyclo(RGDfK), in competitive binding assays.

Experimental Protocols

Here, we provide detailed protocols for key experiments involving the use of Cyclo(RADfK) as a control.

Protocol 1: Solid-Phase Peptide Synthesis of Cyclo(RADfK)

This protocol is adapted from the standard Fmoc solid-phase peptide synthesis strategy.

Materials:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-D-Phe-OH

-

Fmoc-Ala-OH

-

Fmoc-Arg(Pbf)-OH

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

TIPS (Triisopropylsilane)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Boc)-OH and DIPEA and react for 2 hours.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-D-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH in sequence) in DMF with HBTU and DIPEA. Add to the resin and react for 2 hours. Monitor coupling completion with a Kaiser test.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage from Resin (Linear Peptide): After the final amino acid coupling and Fmoc deprotection, wash the resin and dry. Cleave the linear peptide from the resin using a mixture of TFA/TIPS/DTT/water. Precipitate the peptide in cold diethyl ether.

-

Cyclization: Dissolve the linear peptide in a large volume of DMF/DCM containing HBTU and DIPEA to favor intramolecular cyclization. Stir for 24 hours.

-

Deprotection of Side Chains: Remove the solvent and treat the cyclized peptide with a cleavage cocktail (e.g., TFA/TIPS/water) to remove the side-chain protecting groups (Boc and Pbf).

-

Purification: Purify the crude Cyclo(RADfK) peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Cell Binding Assay using Flow Cytometry

This protocol describes how to assess the specific binding of RGD-targeted nanoparticles to integrin-expressing cells using Cyclo(RADfK)-functionalized nanoparticles as a negative control.

Materials:

-

Integrin-expressing cells (e.g., U87MG glioblastoma cells, which have high levels of αvβ3).

-

RGD-functionalized fluorescent nanoparticles.

-

Cyclo(RADfK)-functionalized fluorescent nanoparticles (negative control).

-

Phosphate-buffered saline (PBS).

-

Bovine serum albumin (BSA).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture U87MG cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Wash the cells with cold PBS containing 1% BSA.

-